molecular formula C24H19F2N5O4S B1194552 VU0456940

VU0456940

Cat. No.: B1194552
M. Wt: 511.5038
InChI Key: WAZHEZAQAZUMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0456940 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR) with an EC50 of 340 nM for human M1 (hM1). It exhibits a 14-fold leftward shift of the acetylcholine (ACh) concentration-response curve (CRC) and demonstrates excellent selectivity over other muscarinic receptor subtypes (hM2–hM5 inactive) . Developed through structural optimization of an indole-based HTS hit (VU0108370), this compound emerged as part of a broader effort to target M1 receptors for cognitive disorders, leveraging allosteric modulation to avoid orthosteric site competition with endogenous ACh .

Pharmacologically, this compound enhances M1-mediated signaling in native tissues, such as potentiating subthreshold carbachol (CCh) excitation in medium spiny neurons (MSNs) and shifting amyloid precursor protein (APP) processing toward the nonamyloidogenic pathway, thereby increasing soluble APPα (sAPPα) release . Despite its promising in vitro and preclinical profiles, this compound faced development challenges due to high clearance rates, moderate CYP450 inhibition, and suboptimal brain penetration (Kp/Kp,uu) .

Properties

Molecular Formula

C24H19F2N5O4S

Molecular Weight

511.5038

IUPAC Name

1-[4,6-difluoro-1-[6-(1-methylpyrazol-4-yl)pyridin-3-yl]indol-3-yl]sulfonyl-3-(5-methyl-1,2-oxazol-3-yl)propan-2-one

InChI

InChI=1S/C24H19F2N5O4S/c1-14-5-17(29-35-14)8-19(32)13-36(33,34)23-12-31(22-7-16(25)6-20(26)24(22)23)18-3-4-21(27-10-18)15-9-28-30(2)11-15/h3-7,9-12H,8,13H2,1-2H3

InChI Key

WAZHEZAQAZUMHH-UHFFFAOYSA-N

SMILES

CN1N=CC(C2=CC=C(N3C=C(S(=O)(CC(CC4=NOC(C)=C4)=O)=O)C5=C3C=C(F)C=C5F)C=N2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU-0456940, VU 0456940, VU0456940

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The following table summarizes key analogues of VU0456940, highlighting their structural features, potency, selectivity, and development status:

Compound Core Structure hM1 EC50 (nM) Selectivity (M2–M5) Key Advantages Key Liabilities References
This compound Indole sulfone 340 Inactive High selectivity; enhances sAPPα High clearance; CYP450 inhibition
ML169 Indole 1,380 Moderate Probe for M1 signaling studies Low potency; limited brain penetration
VU0405652 Quinazolinone Not reported Inactive Novel scaffold; preclinical efficacy Undisclosed PK/PD issues
BQCA Benzodiazepine 290 M2 partial agonist First-in-class M1 PAM; in vivo efficacy M2 cross-reactivity; narrow therapeutic window
PF-06764427 Hydroxycyclohexyl 6.3 Selective High potency; clinical development Ago-PAM activity; pro-convulsant risk

Key Differentiators

Selectivity Profile :

  • This compound and PF-06764427 exhibit superior M1 selectivity compared to BQCA, which shows partial agonism at M2 receptors .
  • ML169, an earlier indole-based probe, lacks the sulfone modification of this compound, resulting in reduced potency (EC50 = 1.38 µM vs. 340 nM) .

Mechanistic Nuances: Unlike PF-06764427, which displays ago-PAM activity (intrinsic agonist activity in the absence of ACh), this compound acts as a pure PAM, minimizing risks of receptor overactivation .

Research Findings and Challenges

  • Native Tissue Efficacy : this compound potentiates M1-mediated CA1 hippocampal firing and enhances cognition in rodent models, aligning with its therapeutic promise for AD .
  • Safety Limitations : High clearance (likely due to CYP-mediated metabolism) and moderate CYP450 inhibition preclude its progression to clinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VU0456940
Reactant of Route 2
VU0456940

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